2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(5-cyclopentyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-6-5-9-7-11-12-10(9)8-3-1-2-4-8/h7-8,13H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWGYTMBOZACDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol, a compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, anti-inflammatory activities, and other pharmacological implications based on recent studies.
The compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The pyrazole moiety is essential for cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as HCT-116 and MCF-7 .
Case Study: Anticancer Mechanism
A study investigating the effects of similar pyrazole compounds on HepG2 cancer cells demonstrated that treatment led to significant changes in cell cycle distribution and apoptosis induction. Flow cytometry analysis revealed an increase in the G0/G1 phase population from 45.86% to 52.33% after treatment with an IC50 concentration of a related compound, indicating a potential mechanism for its anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been widely documented. The pyrazole scaffold has been associated with inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Pyrazole Derivative A | 61 | 76 | 10 |
| Pyrazole Derivative B | 85 | 93 | 10 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in various biochemical pathways. The presence of the hydroxyl group in its structure allows for further functionalization, potentially enhancing its bioactivity .
Preparation Methods
Pyrazole Core Construction via Cyclocondensation
A common approach to pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. According to literature, the cyclocondensation of cyclopentyl-substituted hydrazines with appropriate diketones under aprotic dipolar solvents (e.g., DMF, NMP) in the presence of acid accelerates the dehydration step, yielding substituted pyrazoles efficiently at ambient temperature.
- Reaction conditions:
- Hydrazine derivative (bearing cyclopentyl group)
- 1,3-diketone or β-ketoester precursor
- Aprotic solvent (DMF, NMP)
- Acid catalyst (HCl, 10 N)
- Room temperature to mild heating
This method provides regioselective access to 1H-pyrazoles substituted at the 4- and 5-positions.
Introduction of the Ethan-1-ol Side Chain
The ethan-1-ol moiety can be introduced by functionalizing the pyrazole 4-position with a two-carbon chain bearing a hydroxyl group. This can be achieved by:
Nucleophilic substitution or reduction of a suitable precursor:
For example, starting from 4-bromopyrazole derivatives, reaction with ethylene glycol derivatives or hydroxyethyl nucleophiles under basic conditions can install the ethan-1-ol side chain.Cross-coupling approaches:
Suzuki-Miyaura or related palladium-catalyzed cross-couplings using boronic acid or ester derivatives of the ethan-1-ol substituent can be employed to attach the side chain at the 4-position of the pyrazole ring.
Cyclopentyl Group Introduction
The cyclopentyl substituent at the 5-position is typically introduced either:
By using cyclopentyl-substituted hydrazine or diketone precursors during the pyrazole ring formation, ensuring regioselective substitution.
Alternatively, by cross-coupling reactions of halogenated pyrazoles with cyclopentyl organometallic reagents or cyclopentylboronic acid derivatives under palladium catalysis.
Representative Synthetic Route Example
Analytical and Purification Techniques
- Chiral HPLC can be used if enantiomeric purity is relevant, as shown in related pyrazole derivatives with cyclopentyl substituents.
- NMR Spectroscopy (¹H and ¹³C) confirms the substitution pattern and integrity of the pyrazole ring and side chains.
- Mass Spectrometry (LC/MS, HRMS) validates molecular weight and formula.
- Recrystallization and chromatographic techniques (e.g., preparative HPLC) are employed to purify the final compound to high purity.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The use of aprotic dipolar solvents with acid catalysis significantly improves the yield and regioselectivity of pyrazole formation compared to protic solvents like ethanol.
- Cross-coupling reactions provide versatile routes to install various substituents, including the ethan-1-ol side chain, with high functional group tolerance.
- Chiral separation techniques, although more commonly applied to related pyrazole derivatives, can be adapted if stereochemistry is a factor in the ethan-1-ol side chain.
- Mild reaction conditions and efficient purification protocols contribute to obtaining high-quality material suitable for biological testing.
Q & A
Q. Example Protocol :
Cyclopentyl group introduction via Suzuki coupling or nucleophilic substitution.
Pyrazole ring formation using hydrazine derivatives under reflux .
Ethanol side-chain addition via ethylene oxide reaction in an inert atmosphere .
Q. Key Data :
| Step | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Cyclization | 65–75 | >90 | 100°C, DMF, 12h | |
| Side-chain addition | 80–85 | >95 | RT, THF, N₂ atmosphere |
Basic Question: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- X-ray Crystallography : Resolves cyclopentyl-pyrazole conformation and hydrogen-bonding networks (e.g., O–H···N interactions) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₁₆N₂O (exact mass: 180.26 g/mol) .
Advanced Question: What biological targets or mechanisms are associated with this compound in medicinal chemistry research?
Methodological Answer:
Pyrazole-ethanol derivatives are explored for:
- Enzyme Inhibition : Binding to cyclooxygenase-2 (COX-2) or kinase active sites via hydrogen bonding with the ethanol moiety .
- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the pyrazole ring’s aromaticity .
- Antimicrobial Activity : Disruption of bacterial cell membranes via hydrophobic cyclopentyl groups .
Q. Experimental Design :
- In vitro assays : IC₅₀ determination against target enzymes.
- Molecular Docking : Pyrazole and ethanol groups align with COX-2’s hydrophobic pocket and catalytic residues .
Advanced Question: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
SAR strategies include:
- Substituent Modification :
- Side-Chain Variation : Replacing ethanol with propanol reduces solubility but increases metabolic stability .
Q. Case Study :
| Derivative | Bioactivity (IC₅₀, μM) | Key Modification |
|---|---|---|
| Parent compound | 10.2 | Baseline |
| 5-Chloro analog | 2.3 | –Cl at pyrazole C5 |
| Cyclohexyl analog | 15.8 | Larger cyclohexyl group |
Advanced Question: What analytical methods ensure quality control during synthesis?
Methodological Answer:
Q. Validation Parameters :
| Parameter | Acceptable Range |
|---|---|
| Retention time (HPLC) | 8.5 ± 0.2 min |
| Water content | ≤0.2% |
Advanced Question: How do researchers address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols .
- Compound Degradation : Instability in DMSO stock solutions over time .
Q. Resolution Strategies :
Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
Validate compound stability via LC-MS before assays .
Advanced Question: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Hydrochloride salts enhance aqueous solubility .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability .
- Prodrug Design : Acetylation of the –OH group increases membrane permeability .
Q. Example Data :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 0.5 | 12 |
| PLGA nanoparticles | 8.2 | 45 |
Advanced Question: How are degradation pathways and stability profiles evaluated?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h .
- Oxidative Stress : 3% H₂O₂ at RT for 6h .
- LC-MS/MS : Identifies degradation products (e.g., pyrazole ring cleavage or ethanol oxidation) .
Q. Stability Profile :
| Condition | % Degradation | Major Degradant |
|---|---|---|
| Acidic (pH 2) | 15 | Cyclopentyl-pyrazole acid |
| UV light (254 nm) | 30 | Pyrazole dimer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
